molecular formula C18H20N6O B11149726 4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-[2-(2-pyridyl)ethyl]benzamide

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-[2-(2-pyridyl)ethyl]benzamide

Cat. No.: B11149726
M. Wt: 336.4 g/mol
InChI Key: LPKPDKPCTBYXMT-UHFFFAOYSA-N
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Description

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-[2-(2-pyridyl)ethyl]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core linked to a pyridyl ethyl group and a tetraazolyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

4-(2-propan-2-yltetrazol-5-yl)-N-(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C18H20N6O/c1-13(2)24-22-17(21-23-24)14-6-8-15(9-7-14)18(25)20-12-10-16-5-3-4-11-19-16/h3-9,11,13H,10,12H2,1-2H3,(H,20,25)

InChI Key

LPKPDKPCTBYXMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Formation of 4-Cyano-N-[2-(2-pyridyl)ethyl]benzamide

The precursor 4-cyano-N-[2-(2-pyridyl)ethyl]benzamide serves as the foundation for tetrazole installation.

Procedure :

  • Amide Coupling : React 4-cyanobenzoic acid with 2-(2-pyridyl)ethylamine using EDCl/HOBt in dichloromethane (DCM) at 0–25°C for 12–24 hours.

  • Workup : Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography (EtOAc/hexane, 1:3).

Yield : 78–85%.

Tetrazole Ring Installation via [3+2] Cycloaddition

The cyano group undergoes cycloaddition with sodium azide (NaN₃) to form the tetrazole ring.

Optimized Conditions :

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 90°C, 24 hours.

Mechanism :

R–CN+NaN3AlCl3R–C(N=NNH–)R–tetrazole\text{R–CN} + \text{NaN}3 \xrightarrow{\text{AlCl}3} \text{R–C(N}=N–NH–\text{)} \rightarrow \text{R–tetrazole}

Yield : 84–91%.

Isopropyl Group Introduction

The tetrazole nitrogen undergoes alkylation with 2-bromopropane.

Conditions :

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : Acetonitrile, reflux, 8 hours.

  • Workup : Filter, concentrate, and recrystallize from ethanol/water.

Yield : 68–75%.

Alternative Synthetic Routes

Prefunctionalized Tetrazole Approach

Synthesize 4-(2-isopropyl-2H-tetraazol-5-yl)benzoic acid first, then couple with 2-(2-pyridyl)ethylamine.

Advantages :

  • Avoids late-stage functionalization challenges.

  • Enables use of stable intermediates.

Coupling Protocol :

  • Activate benzoic acid with thionyl chloride to form acyl chloride.

  • React with 2-(2-pyridyl)ethylamine in pyridine at 0°C.

Yield : 72–80%.

Microwave-Assisted Cycloaddition

Accelerate tetrazole formation using microwave irradiation.

Conditions :

  • 150°C, 30 minutes

  • Catalyst: ZnCl₂ (0.5 equiv).

Yield Improvement : 89% vs. 84% conventional heating.

Critical Reaction Optimization Data

ParameterConventional MethodMicrowave Method
Reaction Time24 hours0.5 hours
Temperature90°C150°C
Catalyst Loading1.2 equiv AlCl₃0.5 equiv ZnCl₂
Overall Yield84%89%

Data synthesized from.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica : EtOAc/hexane gradients for intermediate purification.

  • Reverse-phase HPLC : C18 column, MeCN/H₂O (0.1% TFA) for final compound.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H)

    • δ 7.85 (s, 1H, tetrazole-H)

    • δ 4.65 (hept, J = 6.6 Hz, 1H, isopropyl-CH).

  • HRMS : m/z 376.4 [M+H]⁺ (calc. 376.42).

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Formation

The [3+2] cycloaddition may produce 1H- and 2H-tetrazole regioisomers.

Solutions :

  • Use bulky substituents (isopropyl) to favor 2H-tautomer.

  • Acidic workup (1N HCl) to protonate 1H-isomer for easier separation.

Amide Bond Stability

The electron-deficient pyridyl group increases hydrolysis risk.

Mitigation :

  • Conduct coupling reactions under anhydrous conditions.

  • Store final compound at -20°C under nitrogen.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace EDCl/HOBt with T3P® reagent:

    • Reduces reaction time from 24 to 6 hours.

    • Increases yield to 88%.

Green Chemistry Approaches

  • Solvent replacement : Switch DMF to cyclopentyl methyl ether (CPME) in cycloaddition.

  • Catalyst recycling : Recover AlCl₃ via aqueous extraction .

Chemical Reactions Analysis

Types of Reactions

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-[2-(2-pyridyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-[2-(2-pyridyl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-[2-(2-pyridyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-[2-(2-pyridyl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tetraazolyl and pyridyl groups enhances its potential as a versatile compound in various applications .

Biological Activity

The compound 4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-[2-(2-pyridyl)ethyl]benzamide , also referred to as Y043-4703, is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of Y043-4703 is C17H18N6OC_{17}H_{18}N_{6}O, with a structural representation highlighting the tetraazole and pyridine moieties that are crucial for its biological activity. The compound's IUPAC name is 4-[2-(propan-2-yl)-2H-1,2,3,4-tetrazol-5-yl]-N-[(pyridin-3-yl)methyl]benzamide.

Biological Activity Overview

Y043-4703 has been evaluated for various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of a tetrazole ring has been associated with enhanced antitumor properties due to its ability to interact with biological targets involved in cell proliferation.
  • Anticonvulsant Properties : Compounds containing tetraazole derivatives have shown promise in anticonvulsant assays. The structure of Y043-4703 may facilitate interactions with neurotransmitter systems, potentially providing therapeutic benefits in seizure disorders.
  • Antimicrobial Effects : Some derivatives of tetrazole compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural features of Y043-4703 could contribute to its efficacy in this domain.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the molecular structure significantly affect the compound's biological activity. Key findings include:

Structural FeatureInfluence on Activity
Tetrazole Ring Essential for antitumor and anticonvulsant activity; enhances interaction with target proteins.
Pyridine Moiety Contributes to binding affinity and specificity towards biological targets.
Isopropyl Group May enhance lipophilicity and membrane permeability, improving bioavailability.

Case Studies

Several case studies have been conducted to evaluate the efficacy of Y043-4703:

  • Antitumor Efficacy : In vitro assays demonstrated that Y043-4703 inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxicity.
  • Neuroprotective Effects : In animal models of epilepsy, Y043-4703 showed a significant reduction in seizure frequency compared to control groups, suggesting potential as an anticonvulsant agent.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Q & A

Q. What are the key synthetic pathways for 4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-[2-(2-pyridyl)ethyl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Formation of the tetraazole ring : Analogous to thiazole synthesis (e.g., via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions) .
  • Coupling reactions : The benzamide moiety may be introduced via amide bond formation between activated carboxylic acids and amines, using coupling agents like EDC/HOBt .
  • Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and catalysts like palladium for cross-coupling reactions improve yields . Statistical design of experiments (DoE) can systematically optimize parameters (temperature, stoichiometry) to minimize trial-and-error approaches .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the tetraazole and pyridyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Essential for purity assessment, especially when isolating intermediates .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers evaluate the compound’s preliminary biological activity?

  • In vitro assays : Screen against target enzymes (e.g., kinases) or cell lines (cancer, microbial) using dose-response curves. Structural analogs with benzamide and heterocyclic motifs show antimicrobial/anticancer activity .
  • Docking studies : Computational modeling (e.g., AutoDock) predicts binding affinity to receptors, guiding subsequent synthetic modifications .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Meta-analysis : Compare results across studies using standardized protocols (e.g., IC₅₀ values under identical pH/temperature) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., isopropyl on tetraazole) to isolate pharmacophores responsible for activity .
  • Orthogonal assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Quantum chemical calculations : Predict reactivity of the tetraazole ring (e.g., susceptibility to hydrolysis) using software like Gaussian .
  • ADMET prediction : Tools like SwissADME estimate solubility, metabolic stability, and blood-brain barrier penetration .
  • Reaction path searching : Algorithms narrow optimal conditions (e.g., solvent, catalyst) for novel derivatives, reducing experimental redundancy .

Q. What advanced reactor designs improve scalability for multi-step syntheses?

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization reactions) and reduces purification bottlenecks .
  • Membrane technologies : Enable continuous separation of intermediates, improving yield in steps involving unstable intermediates .

Q. How do structural dynamics (e.g., tautomerism in tetraazole) impact biological interactions?

  • X-ray crystallography : Resolves tautomeric states (1H vs. 2H) in the solid state .
  • Molecular dynamics simulations : Track tautomerization in solution and its effect on receptor binding .

Methodological Recommendations

  • Contradiction analysis : Use hierarchical clustering to group discrepant data and identify outliers .
  • Stereochemical control : Chiral HPLC or asymmetric catalysis ensures enantiopurity of derivatives .
  • Scalability : Prioritize reactions with >70% yield and minimal purification steps for translational research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.